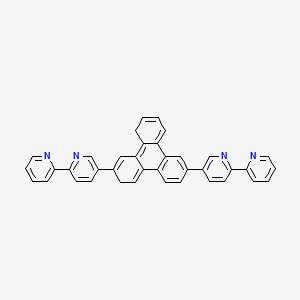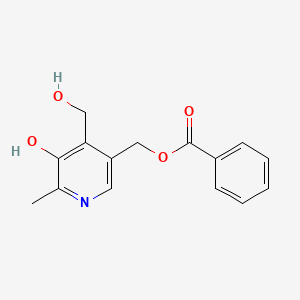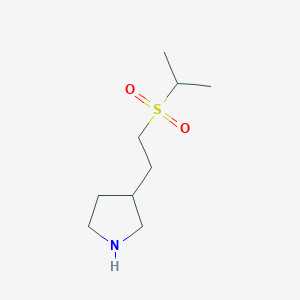
tert-Butyl (2-Hydroxyethyl-d4)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-Hydroxyethyl-d4)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a tert-butyl group, a deuterated hydroxyethyl group, and a carbamate functional group. The deuterium labeling (d4) indicates the presence of four deuterium atoms, which can be useful in various research applications, including isotopic labeling studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-Hydroxyethyl-d4)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxyethyl-d4 amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction Time: 1-2 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing and temperature control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Purification steps such as distillation or recrystallization to obtain the final product
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-Hydroxyethyl-d4)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding carbonyl compound.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as strong acids (e.g., trifluoroacetic acid) or bases (e.g., sodium hydride).
Major Products:
- Oxidation of the hydroxyethyl group forms the corresponding aldehyde or ketone.
- Reduction of the carbamate group forms the corresponding amine.
- Substitution reactions yield various tert-butyl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-Hydroxyethyl-d4)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis. The deuterium labeling is useful in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms involving deuterium-labeled compounds.
Medicine: Utilized in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-Hydroxyethyl-d4)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. The deuterium labeling does not significantly alter the chemical reactivity but provides a means for tracking the compound in various studies. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-Hydroxyethyl-d4)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the hydroxyethyl and deuterium labeling, used as a protecting group for amines.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group and a hydroxyethyl group but without deuterium labeling.
tert-Butyl (4-hydroxyphenyl)carbamate: Contains a phenyl group instead of the hydroxyethyl group.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for isotopic labeling studies and NMR spectroscopy. The combination of the tert-butyl protecting group and the hydroxyethyl group provides versatility in synthetic applications.
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
tert-butyl N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)/i4D2,5D2 |
InChI-Schlüssel |
GPTXCAZYUMDUMN-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



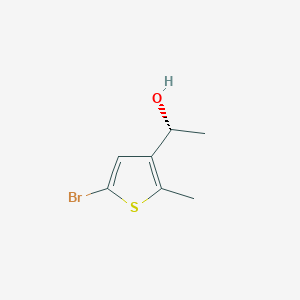
![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)



![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
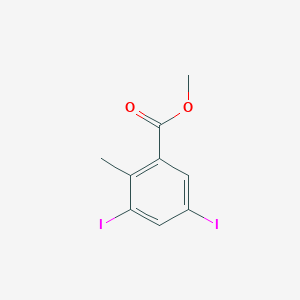
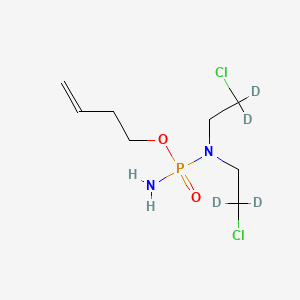
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
